tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C19H22FN3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a synthetic compound characterized by a complex structure that includes a pyrido[4,3-d]pyrimidine core. This compound has garnered interest due to its potential pharmacological properties, although comprehensive studies on its biological activity remain limited.
Structural Characteristics
- Molecular Formula : C19H22FN3O3
- Molecular Weight : 345.39 g/mol
- Key Functional Groups :
- Pyrido[4,3-d]pyrimidine core
- Tert-butyl ester group
- 4-Fluorobenzyl substituent
The presence of nitrogen in the bicyclic structure enhances its biological activity and may confer specific interactions with biological targets.
Anticancer Potential
While specific studies on this compound are sparse, related compounds in the pyrido[4,3-d]pyrimidine class have demonstrated significant anticancer properties. For instance:
- Inhibition of eEF-2K : Compounds with similar structures have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), an important target in cancer therapy. One study reported that a pyrido[2,3-d]pyrimidine derivative inhibited eEF-2K with an IC50 of 0.28 μM in MDA-MB-231 breast cancer cells .
This suggests that this compound may exhibit similar anticancer mechanisms that warrant further investigation.
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound may lead to distinct pharmacological properties compared to other derivatives. Understanding the SAR is crucial for optimizing its biological activity. Comparative studies could reveal how modifications impact efficacy against cancer cells or other biological targets.
Synthesis and Evaluation
Research indicates that the synthesis of this compound can be achieved through established protocols for pyrimidine derivatives. However, detailed studies evaluating its biological activity are still required. Notably:
- In vitro Studies : Future research should focus on in vitro assays to assess cytotoxicity against various cancer cell lines.
- Molecular Docking Studies : Computational studies could elucidate potential interactions with key proteins involved in cancer progression.
Comparative Analysis with Related Compounds
Compound | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound 6 (A-484954) | Pyrido[2,3-d]pyrimidine | eEF-2K Inhibitor | 0.28 |
Compound 9 | Pyrido[2,3-d]pyrimidine | eEF-2K Inhibitor | 0.93 |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo... | Pyrido[4,3-d]pyrimidine | Unknown | TBD |
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-fluorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-19(2,3)26-18(25)22-9-8-16-15(11-22)17(24)23(12-21-16)10-13-4-6-14(20)7-5-13/h4-7,12H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLDTYDVNSMFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C=N2)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.